molecular formula C20H27NO B2657758 N,N-dimethyl-3-(4-methylphenyl)adamantane-1-carboxamide CAS No. 312749-18-1

N,N-dimethyl-3-(4-methylphenyl)adamantane-1-carboxamide

Cat. No.: B2657758
CAS No.: 312749-18-1
M. Wt: 297.442
InChI Key: CNWVHXWWXFHUSC-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-(4-methylphenyl)adamantane-1-carboxamide is a synthetic organic compound belonging to the adamantane family Adamantane derivatives are known for their unique structural properties, which include a rigid, cage-like framework that imparts significant stability and resistance to degradation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-(4-methylphenyl)adamantane-1-carboxamide typically involves the functionalization of the adamantane core. One common method includes the reaction of 1-adamantylamine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to N,N-dimethylation using formaldehyde and formic acid under reductive amination conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-(4-methylphenyl)adamantane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N,N-dimethyl-3-(4-methylphenyl)adamantane-1-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-(4-methylphenyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. In biological systems, it may act by binding to proteins or enzymes, thereby modulating their activity. The rigid adamantane core can enhance binding affinity and specificity, making it a valuable tool in drug design and development .

Comparison with Similar Compounds

Similar Compounds

    Amantadine: Known for its antiviral and antiparkinsonian properties.

    Memantine: Used in the treatment of Alzheimer’s disease.

    Rimantadine: Another antiviral agent with a similar adamantane core.

Uniqueness

N,N-dimethyl-3-(4-methylphenyl)adamantane-1-carboxamide stands out due to its specific functional groups, which confer unique chemical reactivity and potential biological activity. Its structural rigidity and stability make it a versatile compound for various applications, distinguishing it from other adamantane derivatives .

Properties

IUPAC Name

N,N-dimethyl-3-(4-methylphenyl)adamantane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO/c1-14-4-6-17(7-5-14)19-9-15-8-16(10-19)12-20(11-15,13-19)18(22)21(2)3/h4-7,15-16H,8-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNWVHXWWXFHUSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701324747
Record name N,N-dimethyl-3-(4-methylphenyl)adamantane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701324747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670399
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

312749-18-1
Record name N,N-dimethyl-3-(4-methylphenyl)adamantane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701324747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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